molecular formula C12H17N6O8P B1205386 Glycyladenylate CAS No. 35985-26-3

Glycyladenylate

Cat. No. B1205386
CAS RN: 35985-26-3
M. Wt: 404.27 g/mol
InChI Key: HROXHMRQKGGIFT-JJNLEZRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-AMP is a purine ribonucleoside 5'-monophosphate that is adenosine 5'-monophosphate in which one of the hydroxy groups of the phosphate has been condensed with the carboxylic acid group of glycine. It is a purine ribonucleoside 5'-monophosphate and a glycine derivative. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of a glycyl-AMP(1-). It is a tautomer of a glycyl-AMP zwitterion.

Scientific Research Applications

  • Conformational Analysis in Molecular Recognition : A study by Broch et al. (1976) predicted the lowest energy conformations of glycyladenylate using a quantum mechanical method. This analysis helps understand the molecule's flexibility and potential configurations, aiding in comprehending the recognition process between this compound and t-RNA synthetase.

  • Diffusion and Interaction Studies : Research by Ramos et al. (2020) explored the interaction between glycyl-L-phenylalanine and β-cyclodextrin, which is significant in various areas from biochemistry to wastewater treatment. The study used NMR, DFT calculations, and other methods to understand the diffusion coefficients and association constants in these interactions.

  • Glycomics Technology and Disease Research : Glycomics research, as discussed by Vanderschaeghe et al. (2010), is crucial in fields like immunity and disease research. Glycosylation of proteins and lipids, a process in which this compound could play a role, has been linked to diseases like cancer.

  • Lysosomal pH and ER Ca2+ Release Studies : A study by Atakpa et al. (2019) explored the impact of the dipeptide glycyl-l-phenylalanine 2-naphthylamide (GPN), related to this compound, on lysosomal pH and calcium release from the endoplasmic reticulum, which is crucial for understanding cellular mechanisms.

  • Synthesis and Recognition of Glycosylated Polymers : Hasegawa et al. (1999) Hasegawa et al. (1999) studied glycosylated poly(phenyl isocyanide)s to understand the effect of saccharide arrays on molecular recognition, which is a key aspect in many biological and chemical processes.

  • Mass Spectrometry in Oligosaccharide Research : The application of mass spectrometry in the analysis of oligosaccharides, as discussed by Zaia (2004), is crucial for understanding glycosylation, a process in which this compound can be involved.

  • Chemical Approaches to Glycan Study : Agard and Bertozzi (2009) Agard and Bertozzi (2009) explored technologies to perturb glycan biosynthesis and profile their presentation, which is essential for understanding glycosylation and this compound's role in it.

  • Glycomics and Glycoproteomics in the Immune System : Kolarich et al. (2012) Kolarich et al. (2012) discussed how glycomics and glycoproteomics tools are used to study glycoconjugates in the immune system, shedding light on the significance of glycosylation processes involving this compound.

  • Glycosylation in Health and Disease : Ohtsubo and Marth (2006) Ohtsubo and Marth (2006) reviewed the role of glycosylation in physiology and disease, highlighting how this compound could be involved in these processes.

  • Chemical Glycoproteomics : Palaniappan and Bertozzi (2016) Palaniappan and Bertozzi (2016) discussed the role of chemical tools in studying protein glycosylation, a process where this compound could be a critical component.

properties

CAS RN

35985-26-3

Molecular Formula

C12H17N6O8P

Molecular Weight

404.27 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-aminoacetate

InChI

InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1

InChI Key

HROXHMRQKGGIFT-JJNLEZRASA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CN)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CN)O)O)N

synonyms

glycyladenylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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